Welcome to the BenchChem Online Store!
molecular formula C9H10ClN3O4 B8686431 2-Chloro-4,6-bis[(oxiran-2-yl)methoxy]-1,3,5-triazine CAS No. 126972-11-0

2-Chloro-4,6-bis[(oxiran-2-yl)methoxy]-1,3,5-triazine

Cat. No. B8686431
M. Wt: 259.64 g/mol
InChI Key: RVUCGKRCIVYJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04895945

Procedure details

To a mechanically stirred solution of 220.8 g (1.2 mol) cyanuric chloride in 1500 ml chloroform, cooled to 0°-10° C., was added 266.4 g (3.6 mol) 2,3-epoxy-1-propanol in one portion. Aqueous sodium hydroxide (50% solution; 192 g) was added to the mixture dropwise with stirring over about 3 hr maintaining the reaction temperature below 10° C. and preferably around 0°-5° C. The reaction mixture was allowed to warm slowly to room temperature. The chloroform layer was washed with distilled water until neutral and dried over magnesium sulfate. The reaction product was found by nuclear magnetic resonance to be 2-chloro-4,6-diglycidoxy-1,3,5-triazine. Analysis showed about 95% (by weight) chlorodiglycidoxytriazine. The reaction mixture also was found to contain small amounts of triglycidoxytriazine and dichloro monoglycidoxytriazine.
Quantity
220.8 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
266.4 g
Type
reactant
Reaction Step Two
Quantity
192 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[O:10]1[CH2:14][CH:11]1[CH2:12][OH:13].[OH-:15].[Na+]>C(Cl)(Cl)Cl>[Cl:3][C:2]1[N:4]=[C:5]([O:13][CH2:12][CH:11]2[O:10][CH2:14]2)[N:7]=[C:8]([O:15][CH2:12][CH:11]2[O:10][CH2:14]2)[N:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
220.8 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
266.4 g
Type
reactant
Smiles
O1C(CO)C1
Step Three
Name
Quantity
192 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over about 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 10° C. and preferably around 0°-5° C
WASH
Type
WASH
Details
The chloroform layer was washed with distilled water until neutral and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=NC(=NC(=N1)OCC1CO1)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.